

# Spectroscopic Profile of 1-(4-Vinylphenyl)ethanone: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Vinylphenyl)ethanone

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-Vinylphenyl)ethanone** (CAS No. 10537-63-0), a versatile building block in organic synthesis and polymer chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data Summary

The empirical formula of **1-(4-Vinylphenyl)ethanone** is  $C_{10}H_{10}O$ , with a molecular weight of 146.19 g/mol. [1] Its structure features a vinyl group and an acetyl group attached to a benzene ring in a para configuration, giving rise to characteristic spectroscopic signals.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR (Proton NMR) Data

The  $^1H$  NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key signals include a doublet for the aromatic protons adjacent to the carbonyl group and distinct signals for the vinyl protons. [2]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.92	Doublet	Aromatic protons adjacent to the carbonyl
6.76	Doublet of Doublets	Vinyl proton
5.88	Doublet	Vinyl proton
5.40	Doublet	Vinyl proton

### <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum reveals the chemical environment of each carbon atom. A characteristic downfield signal confirms the presence of the carbonyl carbon.[2]

Chemical Shift ( $\delta$ ) ppm	Assignment
197.6	Carbonyl carbon (C=O)

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum of **1-(4-Vinylphenyl)ethanone** is expected to show strong absorption bands for the carbonyl and vinyl C-H stretches.[2]

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~1680–1720	C=O (Carbonyl) stretch
~990–910	Vinyl C-H stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electron ionization (EI) is a common method used for this volatile derivative.[2] The exact mass of the molecular ion is a key piece of data obtained.

Parameter	Value
Exact Mass	146.073165 g/mol

## Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS data for aromatic ketones like **1-(4-Vinylphenyl)ethanone**.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-(4-Vinylphenyl)ethanone** in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data by applying a Fourier transform, phasing, and baseline correction.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to  $^1\text{H}$  NMR. Process the data similarly to the  $^1\text{H}$  spectrum.

### IR Spectroscopy Protocol

- **Sample Preparation:** Prepare a KBr (potassium bromide) pellet by mixing a small amount of **1-(4-Vinylphenyl)ethanone** with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two KBr plates.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.

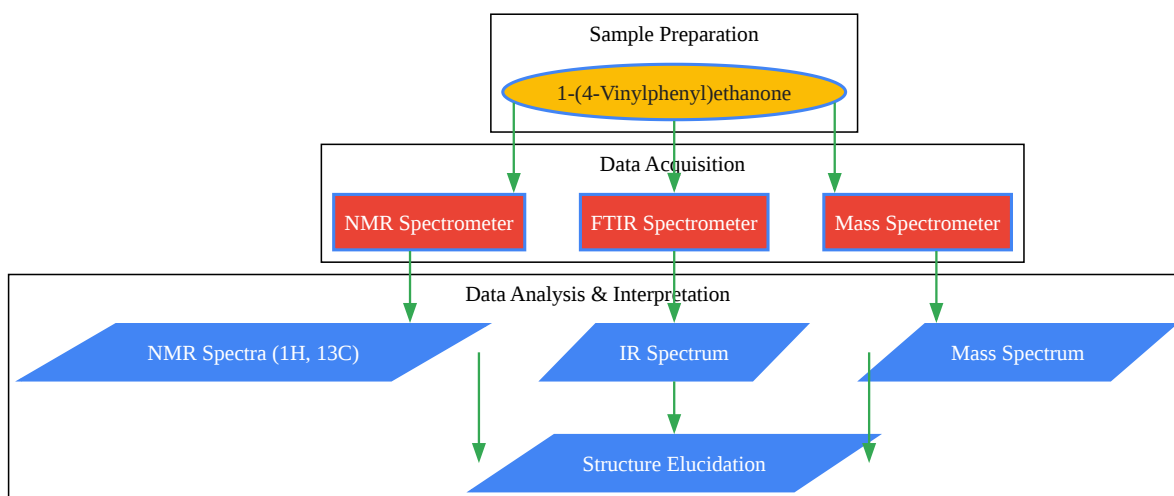
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ). Collect a background spectrum of the pure KBr pellet or plates and subtract it from the sample spectrum.

#### Mass Spectrometry Protocol

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Utilize electron ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **1-(4-Vinylphenyl)ethanone**.



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Caption: Workflow for Spectroscopic Analysis of **1-(4-Vinylphenyl)ethanone**.

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## References

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